
L-Tyrosyl-L-tyrosyl-2-methylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-tyrosyl-2-methylalanine is a synthetic peptide composed of two tyrosine residues and one 2-methylalanine residue. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The presence of tyrosine residues in its structure allows for unique interactions and functionalities, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-2-methylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial processes often optimize reaction conditions, such as temperature, solvent, and catalysts, to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions
L-Tyrosyl-L-tyrosyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The aromatic rings of tyrosine residues can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents or halogens.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Substituted aromatic rings with various functional groups.
科学的研究の応用
L-Tyrosyl-L-tyrosyl-2-methylalanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
作用機序
The mechanism of action of L-Tyrosyl-L-tyrosyl-2-methylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residues can participate in hydrogen bonding, π-π interactions, and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and cellular processes, making the compound valuable for studying molecular mechanisms and developing therapeutic agents.
類似化合物との比較
Similar Compounds
L-Tyrosine: A standard amino acid with a single tyrosine residue.
L-Tyrosyl-L-alanine: A dipeptide with one tyrosine and one alanine residue.
L-Tyrosyl-L-tyrosine: A dipeptide with two tyrosine residues.
Uniqueness
L-Tyrosyl-L-tyrosyl-2-methylalanine is unique due to the presence of the 2-methylalanine residue, which can influence the compound’s structural and functional properties. This modification can affect the peptide’s stability, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
特性
CAS番号 |
821776-18-5 |
|---|---|
分子式 |
C22H27N3O6 |
分子量 |
429.5 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C22H27N3O6/c1-22(2,21(30)31)25-20(29)18(12-14-5-9-16(27)10-6-14)24-19(28)17(23)11-13-3-7-15(26)8-4-13/h3-10,17-18,26-27H,11-12,23H2,1-2H3,(H,24,28)(H,25,29)(H,30,31)/t17-,18-/m0/s1 |
InChIキー |
NNDKSDTVJNWXGI-ROUUACIJSA-N |
異性体SMILES |
CC(C)(C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
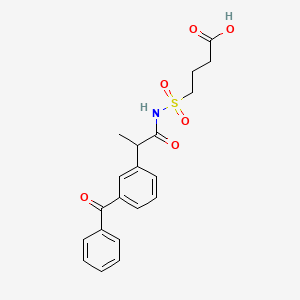
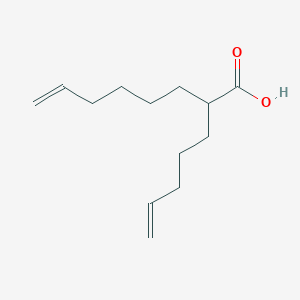
![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
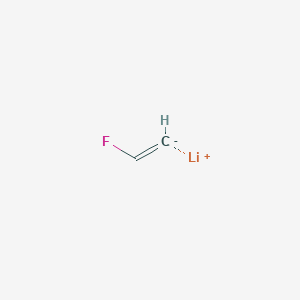
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
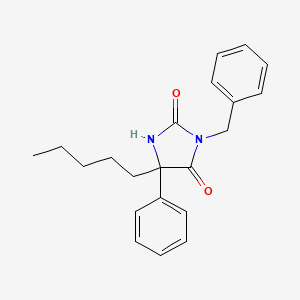
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
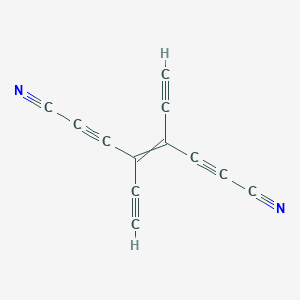
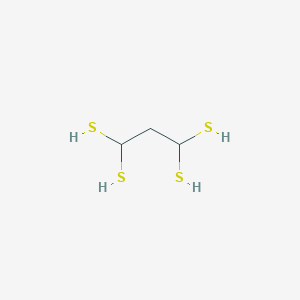
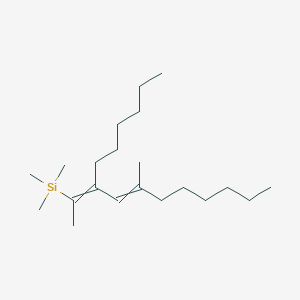
![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
